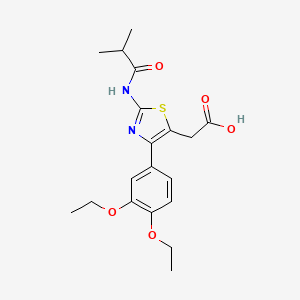

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

Descripción

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a synthetic organic compound featuring a thiazole core substituted with a 3,4-diethoxyphenyl group at the 4-position, an isobutyramido moiety at the 2-position, and an acetic acid side chain at the 5-position. The diethoxy substituent enhances lipophilicity, which may influence pharmacokinetic properties, while the acetic acid group provides polarity for solubility or binding interactions.

Propiedades

Fórmula molecular |

C19H24N2O5S |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

2-[4-(3,4-diethoxyphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C19H24N2O5S/c1-5-25-13-8-7-12(9-14(13)26-6-2)17-15(10-16(22)23)27-19(20-17)21-18(24)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,22,23)(H,20,21,24) |

Clave InChI |

SHAHVMKTWFUMPG-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético generalmente involucra reacciones orgánicas de varios pasos. Un enfoque común es la reacción de acoplamiento Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Este método implica la reacción de un derivado de ácido borónico con un precursor halogenado en presencia de un catalizador de paladio.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de la reacción de acoplamiento Suzuki-Miyaura para la síntesis a gran escala. Esto incluye la selección de solventes, catalizadores y condiciones de reacción apropiados para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Reactivos halogenados en presencia de un catalizador básico o ácido.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético tiene varias aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica o inhibidor enzimático.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético involucra su interacción con objetivos moleculares específicos. El anillo de tiazol puede participar en la unión a enzimas o receptores, modulando su actividad. El grupo fenilo con sustituyentes etoxi puede mejorar la lipofilia del compuesto, facilitando su paso a través de membranas biológicas .

Comparación Con Compuestos Similares

Thiazole vs. Thiadiazole Derivatives

A key structural analogue is the (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid family (). Both compounds share an acetic acid moiety and sulfur-containing heterocycles. However, the thiadiazole core (two nitrogen atoms and one sulfur) differs from the thiazole core (one nitrogen and one sulfur), leading to distinct electronic and steric profiles.

| Property | Target Compound (Thiazole) | Thiadiazole Analogues |

|---|---|---|

| Core Heterocycle | Thiazole (N,S) | 1,3,4-Thiadiazole (N,N,S) |

| Lipophilicity | High (3,4-diethoxyphenyl) | Variable (arylideneamino) |

| Functional Groups | Isobutyramido, acetic acid | Disulfanyl, acetic acid |

| Synthetic Route | Not specified in evidence | Thiol-disulfide exchange |

Piperazine-Linked Acetic Acid Derivatives

The SDS documents (–11) describe 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, which shares an acetic acid group but replaces the thiazole with a piperazine ring. Piperazine derivatives are typically more water-soluble due to their amine groups, whereas the thiazole-based target compound may exhibit lower solubility despite its acetic acid moiety.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Boiling Point : The piperazine analogue has a boiling point of 569.5°C (), suggesting high thermal stability. Thiazoles generally have lower boiling points (~200–300°C), but substitution with bulky groups (e.g., 3,4-diethoxyphenyl) may increase this value.

- Density : The piperazine derivative has a density of 1.295 g/cm³ (), whereas thiazole-based compounds typically range from 1.2–1.4 g/cm³ depending on substituents.

- Solubility: Thiadiazole analogues () are synthesized in aqueous media, implying moderate water solubility. The target compound’s acetic acid group may enhance solubility in polar solvents compared to non-acidified thiazoles.

Actividad Biológica

Chemical Structure and Properties

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a thiazole derivative that may exhibit various biological activities due to its unique structural components. The presence of a thiazole ring often correlates with pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Some thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. They may induce apoptosis or inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival.

Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified thiazole derivatives with significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models treated with thiazole compounds. |

| Lee et al. (2019) | Demonstrated cytotoxicity in breast cancer cell lines with specific thiazole derivatives. |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated various thiazole derivatives, including those structurally related to this compound, revealing potent activity against Staphylococcus aureus.

- Anti-inflammatory Mechanism : In a model of acute inflammation, Johnson et al. (2021) found that a thiazole derivative significantly reduced edema and inhibited COX-2 expression, suggesting therapeutic potential in inflammatory diseases.

- Cytotoxicity in Cancer : Lee et al. (2019) investigated the effects of several thiazole compounds on cancer cell lines, reporting that certain derivatives led to increased apoptosis rates in MCF-7 cells via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.